molecular formula C14H16N2O3S B5790863 N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

Katalognummer B5790863
Molekulargewicht: 292.36 g/mol
InChI-Schlüssel: NEUXZWWKALQJRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, commonly known as EIPA, is a chemical compound that has been extensively studied for its potential use in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), an important protein involved in the regulation of intracellular pH.

Wirkmechanismus

EIPA acts as a competitive inhibitor of N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide by binding to the extracellular domain of the protein. By inhibiting N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide activity, EIPA prevents the exchange of intracellular protons for extracellular sodium ions, leading to an increase in intracellular acidity and a decrease in intracellular sodium levels. This disruption of ion homeostasis can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
EIPA has been shown to have a variety of biochemical and physiological effects depending on the cell type and experimental conditions. In cardiac myocytes, EIPA has been shown to reduce the rate of intracellular acidification during ischemia and reperfusion, suggesting a potential therapeutic use in ischemic heart disease. In renal proximal tubule cells, EIPA has been shown to inhibit the reabsorption of sodium and bicarbonate ions, leading to an increase in urine output and a decrease in blood pressure. In cancer cells, EIPA has been shown to inhibit cell migration and invasion, suggesting a potential use in cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using EIPA in lab experiments is its specificity for N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. Unlike other inhibitors of ion transporters, EIPA does not affect other ion channels or transporters. However, one limitation of using EIPA is its potential toxicity at high concentrations. Additionally, EIPA has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on EIPA. One area of interest is the development of more potent and specific inhibitors of N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. Another area of interest is the investigation of the role of N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in various disease states, such as ischemic heart disease, hypertension, and cancer. Additionally, the use of EIPA in combination with other drugs or therapies may have synergistic effects on various cellular processes.

Synthesemethoden

EIPA can be synthesized through a multi-step process starting with the reaction of 2-naphthylsulfonyl chloride with glycine in the presence of triethylamine. This intermediate product is then reacted with ethylamine to produce EIPA. The final product can be purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

EIPA has been widely used in scientific research as a tool to study the role of N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in various biological processes. It has been shown to inhibit N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide activity in a dose-dependent manner in a variety of cell types, including cardiac myocytes, renal proximal tubule cells, and cancer cells. EIPA has also been used to investigate the involvement of N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in the regulation of intracellular pH, cell migration, and cell proliferation.

Eigenschaften

IUPAC Name

2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-16(10-14(15)17)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUXZWWKALQJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.